Cas no 1805262-59-2 (Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-acetate)

Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-acetate is a specialized pyridine derivative featuring a difluoromethyl group, an iodine substituent, and a nitro functionality at key positions on the heterocyclic ring. The presence of these electron-withdrawing groups enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and nucleophilic substitutions. The ester moiety further increases its versatility for derivatization. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural motifs can contribute to the development of bioactive molecules. Its well-defined reactivity profile and stability under controlled conditions make it a reliable choice for synthetic applications.
Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-acetate structure
1805262-59-2 structure
Product Name:Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-acetate
CAS No:1805262-59-2
MF:C9H7F2IN2O4
MW:372.064161539078
CID:4892546
Update Time:2025-06-08

Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-acetate
    • Inchi: 1S/C9H7F2IN2O4/c1-18-6(15)2-5-7(12)8(14(16)17)4(3-13-5)9(10)11/h3,9H,2H2,1H3
    • InChI Key: RAFQYGSDVGOWOQ-UHFFFAOYSA-N
    • SMILES: IC1=C(C(C(F)F)=CN=C1CC(=O)OC)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 326
  • XLogP3: 1.8
  • Topological Polar Surface Area: 85

Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029023727-250mg
Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-acetate
1805262-59-2 95%
250mg
$950.60 2022-04-01
Alichem
A029023727-500mg
Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-acetate
1805262-59-2 95%
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$1,819.80 2022-04-01
Alichem
A029023727-1g
Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-acetate
1805262-59-2 95%
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Additional information on Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-acetate

Methyl 5-(Difluoromethyl)-3-iodo-4-nitropyridine-2-acetate: A Comprehensive Overview

Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-acetate (CAS No. 1805262-59-2) is a unique and highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its complex molecular structure, holds potential applications in the development of novel therapeutic agents and as a valuable intermediate in synthetic chemistry.

The chemical structure of Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-acetate is defined by its pyridine core, which is substituted with a difluoromethyl group, an iodine atom, and a nitro group. These functional groups confer unique properties to the molecule, making it an interesting candidate for various chemical and biological studies. The presence of the iodine atom, in particular, provides a handle for further derivatization and functionalization, which is crucial in the design of targeted drug molecules.

Recent advancements in the field of medicinal chemistry have highlighted the importance of fluorinated compounds in drug discovery. The difluoromethyl group in Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-acetate has been shown to enhance the metabolic stability and bioavailability of drug candidates. This is particularly relevant in the development of drugs that require prolonged action or improved pharmacokinetic profiles. Studies have demonstrated that fluorinated compounds can exhibit enhanced binding affinity to target receptors, leading to more potent and selective therapeutic effects.

The nitro group present in Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-acetate adds another layer of complexity to its chemical properties. Nitro groups are known for their strong electron-withdrawing effects, which can influence the electronic distribution within the molecule. This can have significant implications for the compound's reactivity and its interactions with biological targets. Research has shown that nitro-substituted pyridines can act as potent inhibitors of various enzymes and receptors, making them valuable leads for drug discovery programs.

In addition to its potential as a drug candidate, Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-acetate serves as an important intermediate in synthetic chemistry. The iodine atom provides a versatile leaving group for various coupling reactions, such as Suzuki-Miyaura cross-coupling and Stille coupling. These reactions are widely used in the synthesis of complex organic molecules, including natural products and pharmaceuticals. The ability to introduce diverse functional groups through these coupling reactions enhances the synthetic utility of this compound.

The synthesis of Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-acetate typically involves a multi-step process that includes the formation of the pyridine core, introduction of the difluoromethyl group, iodination, and nitration steps. Each step requires careful optimization to ensure high yields and purity. Recent studies have explored novel synthetic routes to improve the efficiency and scalability of this process, making it more accessible for large-scale production.

One notable application of Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-acetate is in the development of antiviral agents. The unique combination of functional groups in this compound has been shown to exhibit antiviral activity against a range of viral pathogens. Specifically, it has demonstrated efficacy against RNA viruses such as influenza and coronaviruses. The mechanism of action involves inhibition of viral replication through interference with key viral enzymes or host cell receptors.

In conclusion, Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-acetate (CAS No. 1805262-59-2) is a multifaceted compound with significant potential in both medicinal chemistry and synthetic chemistry. Its unique chemical structure and functional groups make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and properties, this compound is poised to play a crucial role in advancing our understanding and treatment of various diseases.

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